molecular formula C15H13ClO4 B6409382 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1262005-33-3

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6409382
CAS RN: 1262005-33-3
M. Wt: 292.71 g/mol
InChI Key: UTQCHHLCCGRIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid (CEHBA) is an organic compound that is widely used in scientific research and lab experiments. It is a phenolic acid and is found in many natural products, including fruits, grains, and vegetables. CEHBA is a versatile compound that has many applications in research and lab experiments, including synthesis, mechanism of action, biochemical and physiological effects, and therapeutic applications.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research and lab experiments. It has been used in studies of the biochemical and physiological effects of various compounds and drugs, as well as in the synthesis of new compounds. It is also used in the synthesis of polymers and organic compounds, and in the development of new drugs and therapies. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has been used in studies of the mechanism of action of drugs and in the study of molecular interactions.

Mechanism of Action

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is an organic compound that is used in the synthesis of many compounds and drugs. The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes and other proteins. It is believed to interact with the active sites of enzymes, preventing them from performing their normal functions. Additionally, it is thought to interact with other molecules, such as hormones and neurotransmitters, and affect their activity.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes and proteins, as well as affect the activity of hormones and neurotransmitters. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anticonvulsant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has many advantages for laboratory experiments. It is a stable compound and is easily synthesized in a two-step process. Additionally, it is relatively inexpensive and is widely available. However, it does have some limitations. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it has not been extensively studied and its effects on humans are not well understood.

Future Directions

There are many potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% research. One possible direction is to further study its mechanism of action and its effects on enzymes, proteins, hormones, and neurotransmitters. Additionally, further research could be done on its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications. Additionally, research could be done on its potential use in the synthesis of new compounds and drugs. Finally, further research could be done on its potential effects on humans and its potential side effects.

Synthesis Methods

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-2-ethoxybenzaldehyde with hydroxylamine hydrochloride in aqueous acetic acid to form 4-chloro-2-ethoxybenzylhydroxylamine. This reaction is followed by the second step, in which the 4-chloro-2-ethoxybenzylhydroxylamine is reacted with acetic anhydride in the presence of pyridine to form 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95%.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-2-20-10-4-6-11(13(16)8-10)12-5-3-9(15(18)19)7-14(12)17/h3-8,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCHHLCCGRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691675
Record name 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid

CAS RN

1262005-33-3
Record name 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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